Benzoylpas

描述

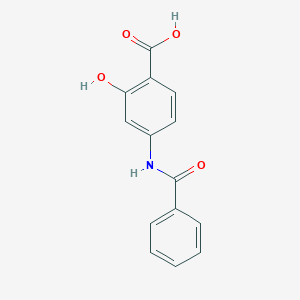

苯甲酰水杨酸盐是一种化学化合物,分子式为C14H11NO4。 它以其镇痛和消炎特性而闻名

准备方法

合成路线和反应条件: 苯甲酰水杨酸盐可以通过苯甲酰氯与对氨基苯甲酸反应合成 。反应通常需要使用氢氧化钠等碱来促进酰胺键的形成。

工业生产方法: 在工业环境中,苯甲酰水杨酸盐的生产可能涉及使用与实验室合成中类似的试剂和条件的大规模反应。该工艺针对产量和纯度进行了优化,通常包括重结晶等纯化步骤。

反应类型:

氧化: 苯甲酰水杨酸盐可以发生氧化反应,通常使用高锰酸钾或过氧化氢等试剂。

还原: 还原反应可能涉及使用锂铝氢化物等还原剂。

取代: 该化合物可以参与取代反应,特别是亲核取代反应,其中酰胺基团可以被其他官能团取代。

常见试剂和条件:

氧化: 高锰酸钾、过氧化氢。

还原: 锂铝氢化物、硼氢化钠。

取代: 各种亲核试剂,通常在碱性或酸性条件下。

主要形成的产物: 这些反应的产物取决于所使用的具体试剂和条件。例如,氧化可能会产生羧酸,而还原可能会产生胺。

科学研究应用

Introduction to Benzoyl Peroxide

Benzoyl peroxide (BPO) is a widely used compound in dermatology, particularly recognized for its effectiveness in treating acne vulgaris. This article delves into the scientific applications of benzoyl peroxide, focusing on its mechanisms, therapeutic uses, and case studies that highlight its efficacy and safety.

Pharmacokinetics

- Absorption : BPO is absorbed through the skin layers and converted into benzoic acid.

- Distribution : It distributes evenly within the skin, where it remains active.

- Metabolism : The primary metabolite is benzoic acid, which is excreted via urine.

- Elimination : Approximately 5% of benzoic acid is absorbed systemically .

FDA-Approved Uses

- Acne Vulgaris : BPO is a first-line treatment for mild to moderate acne. It can be used alone or in combination with other treatments such as topical retinoids and antibiotics.

- Rosacea : A microencapsulated formulation of BPO is effective for treating moderate to severe papulopustular rosacea by reducing inflammatory lesions .

Off-Label Uses

- Folliculitis (including gram-negative folliculitis)

- Pseudo-folliculitis barbae

- Pressure ulcers

- Perforating diseases

Study 1: Efficacy in Acne Treatment

A clinical trial involving 100 participants evaluated the effectiveness of a 10% BPO gel applied daily for 12 weeks. Results indicated a significant reduction in P. acnes counts (98% reduction) and an improvement in lesion counts by over 50% compared to baseline measurements .

Study 2: Safety Profile

A comprehensive study analyzed adverse reactions associated with BPO use across various skin types. The findings revealed that while side effects such as erythema and dryness were common, they were generally mild and manageable. The study emphasized the importance of patient education regarding proper application techniques to minimize irritation .

Comparative Data Table

| Application Area | Formulation Type | Efficacy Rate | Common Side Effects |

|---|---|---|---|

| Acne Vulgaris | 10% Gel | 98% reduction | Dryness, erythema |

| Rosacea | Microencapsulated Cream | Significant | Irritation, burning sensation |

| Folliculitis | Topical Cream | Moderate | Redness, itching |

作用机制

苯甲酰水杨酸盐的作用机制涉及其与环氧合酶等分子靶标的相互作用。 通过抑制这些酶,该化合物减少了促炎介质的产生,从而发挥其抗炎作用 .

类似化合物:

水杨酸: 以其在止痛和抗炎治疗中的应用而闻名。

阿司匹林(乙酰水杨酸): 广泛用作镇痛和消炎药。

布洛芬: 另一种常见的非甾体抗炎药 (NSAID)。

独特性: 苯甲酰水杨酸盐在其特定的分子结构中是独一无二的,这使其能够与生物靶标以与其他类似化合物不同的方式相互作用。 其苯甲酰基团和水杨酸基团的组合使其具有独特的药理学特征 .

相似化合物的比较

Salicylic Acid: Known for its use in pain relief and anti-inflammatory treatments.

Aspirin (Acetylsalicylic Acid): Widely used as an analgesic and anti-inflammatory drug.

Ibuprofen: Another common nonsteroidal anti-inflammatory drug (NSAID).

Uniqueness: Benzamidosalicylate is unique in its specific molecular structure, which allows it to interact with biological targets in a distinct manner compared to other similar compounds. Its combination of benzoyl and salicylate groups contributes to its unique pharmacological profile .

生物活性

Benzoylpas, a compound derived from benzoyl derivatives, has garnered attention in recent years due to its diverse biological activities. This article synthesizes current research findings on the biological activity of this compound, including its antimicrobial properties, antiproliferative effects in cancer research, and potential applications in drug design.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound derivatives, particularly in inhibiting bacterial RNA polymerase (RNAP). A notable study modified benzoyl benzoic acid derivatives to enhance their antimicrobial efficacy. The research demonstrated that certain derivatives exhibited significant activity against Streptococcus pneumoniae and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) as low as 1 µg/mL for some compounds .

Table 1: Antimicrobial Activity of Benzoyl Derivatives

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| C3 | Streptococcus pneumoniae | 256 |

| 5e | Streptococcus pneumoniae | 1 |

| 5a | Staphylococcus aureus | 8 |

The mechanism behind this activity involves the inhibition of the σ factor binding to RNAP, which is critical for bacterial transcription and growth. This inhibition was confirmed through various assays, including ELISA-based tests and protein complement assays .

Antiproliferative Effects

This compound also exhibits notable antiproliferative activity against various cancer cell lines. For instance, a benzoylpiperidine derivative demonstrated significant inhibition of human breast cancer cells (MDA-MB-231 and MCF-7) with IC50 values ranging from 19.9 to 75.3 µM. The compound's mechanism of action appears to involve competitive inhibition of monoacylglycerol lipase (MAGL), which is implicated in cancer cell proliferation .

Table 2: Antiproliferative Activity of Benzoylpiperidine Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 18 | MDA-MB-231 | 19.9 |

| 18 | MCF-7 | 75.3 |

| 20 | COV318 | 7.9 |

This research underscores the potential of this compound derivatives as therapeutic agents in oncology, particularly through their selective action on cancer cells compared to non-cancerous cells .

Structure-Activity Relationship Studies

Quantitative structure–activity relationship (QSAR) models have been developed to predict the biological activity of this compound compounds against various pathogens, including the Mycobacterium avium complex (MAC). These models utilize structural descriptors to classify compounds as active or inactive, achieving over 80% accuracy in predictions . This approach facilitates the identification of promising candidates for further development.

Case Studies and Research Findings

Several case studies illustrate the application of this compound derivatives in drug design and development:

- Inhibition of Bacterial RNA Polymerase : Modifications to benzoyl benzoic acid derivatives resulted in enhanced antimicrobial activity against key bacterial strains, demonstrating the importance of structural optimization in drug efficacy .

- Cancer Therapeutics : The optimization of benzoylpiperidine compounds led to the discovery of highly potent MAGL inhibitors with significant anticancer properties, showcasing their potential as novel therapeutic agents .

- QSAR Models for Drug Discovery : The development of QSAR models has enabled researchers to predict the efficacy of new compounds against MAC, highlighting the utility of computational methods in drug discovery processes .

属性

CAS 编号 |

13898-58-3 |

|---|---|

分子式 |

C14H11NO4 |

分子量 |

257.24 g/mol |

IUPAC 名称 |

4-benzamido-2-hydroxybenzoic acid |

InChI |

InChI=1S/C14H11NO4/c16-12-8-10(6-7-11(12)14(18)19)15-13(17)9-4-2-1-3-5-9/h1-8,16H,(H,15,17)(H,18,19) |

InChI 键 |

GNZCRYWFWKFIDM-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)C(=O)O)O |

规范 SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)C(=O)O)O |

Key on ui other cas no. |

13898-58-3 528-96-1 |

相关CAS编号 |

528-96-1 (calcium salt) 5631-00-5 (calcium salt/solvate) |

同义词 |

4-(benzoylamino)-2-hydroxybenzoic acid 4-(benzoylamino)-2-hydroxybenzoic acid, calcium salt 4-benzamidosalicylic acid Bepask para-benzoylaminosalicylate |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。